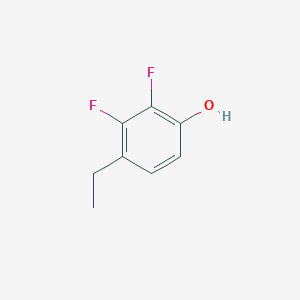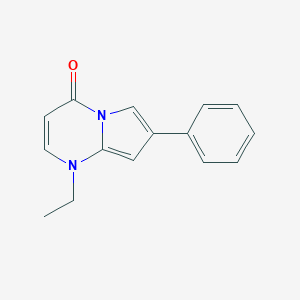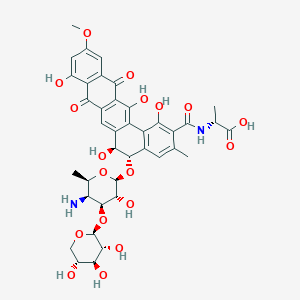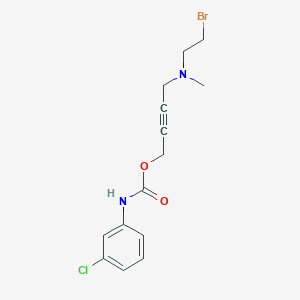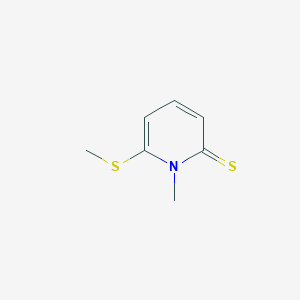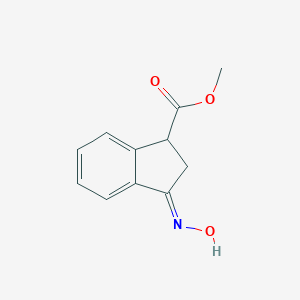
Methyl3-hydroxyiminoindan-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl3-hydroxyiminoindan-1-carboxylate, also known as MHI-1, is a small molecule inhibitor that has shown promise in cancer research. It was first identified as a potential inhibitor of the protein MELK (Maternal Embryonic Leucine Zipper Kinase), which is overexpressed in many types of cancer.
Wirkmechanismus
Methyl3-hydroxyiminoindan-1-carboxylate is believed to work by inhibiting the activity of MELK, which is involved in cell proliferation, survival, and differentiation. MELK is overexpressed in many types of cancer, making it an attractive target for cancer therapy.
Biochemische Und Physiologische Effekte
Methyl3-hydroxyiminoindan-1-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to decrease the expression of genes involved in cancer cell survival and proliferation. In addition, Methyl3-hydroxyiminoindan-1-carboxylate has been shown to decrease the levels of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl3-hydroxyiminoindan-1-carboxylate in lab experiments is its specificity for MELK, which reduces the likelihood of off-target effects. However, Methyl3-hydroxyiminoindan-1-carboxylate has also been shown to have limited solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on Methyl3-hydroxyiminoindan-1-carboxylate. One area of interest is the development of more potent and selective inhibitors of MELK. Another area of interest is the investigation of Methyl3-hydroxyiminoindan-1-carboxylate in combination with other cancer therapies, such as immunotherapy or targeted therapy. Finally, there is potential for the use of Methyl3-hydroxyiminoindan-1-carboxylate in other disease areas, such as neurodegenerative diseases.
Synthesemethoden
Methyl3-hydroxyiminoindan-1-carboxylate can be synthesized using a multi-step process starting with commercially available starting materials. The key step involves the formation of a hydroxyimino group on an indanone scaffold, followed by the addition of a methyl ester group.
Wissenschaftliche Forschungsanwendungen
Methyl3-hydroxyiminoindan-1-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its potential as a cancer therapeutic, Methyl3-hydroxyiminoindan-1-carboxylate has also been investigated for its potential to treat other diseases, such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
111634-90-3 |
|---|---|
Produktname |
Methyl3-hydroxyiminoindan-1-carboxylate |
Molekularformel |
C11H11NO3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
methyl (3E)-3-hydroxyimino-1,2-dihydroindene-1-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(13)9-6-10(12-14)8-5-3-2-4-7(8)9/h2-5,9,14H,6H2,1H3/b12-10+ |
InChI-Schlüssel |
OMGZOHFJDXEXSS-ZRDIBKRKSA-N |
Isomerische SMILES |
COC(=O)C1C/C(=N\O)/C2=CC=CC=C12 |
SMILES |
COC(=O)C1CC(=NO)C2=CC=CC=C12 |
Kanonische SMILES |
COC(=O)C1CC(=NO)C2=CC=CC=C12 |
Synonyme |
1H-Indene-1-carboxylicacid,2,3-dihydro-3-(hydroxyimino)-,methylester,(E)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



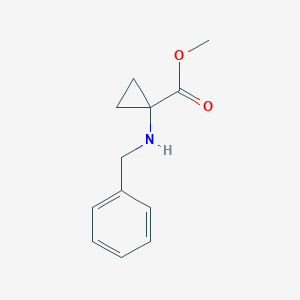
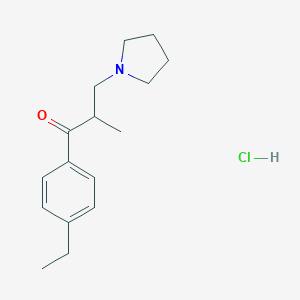
![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)
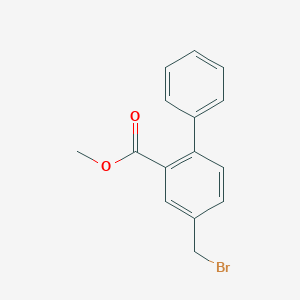
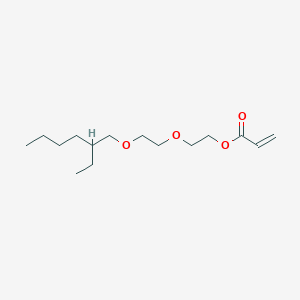
![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)

![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)
